molecular formula C24H27ClN4OS B2593735 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE CAS No. 1189695-61-1

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2593735
CAS No.: 1189695-61-1
M. Wt: 455.02
InChI Key: WXZHLXXJIHORLK-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazaspirodecadienyl core, a chlorophenyl group, and a dimethylphenylacetamide moiety

Preparation Methods

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the triazaspirodecadienyl core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via electrophilic substitution reactions, and the dimethylphenylacetamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazaspirodecadienyl core may interact with biological macromolecules, leading to changes in their activity or function. The chlorophenyl and dimethylphenylacetamide groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other triazaspirodecadienyl derivatives with different substituents on the phenyl and acetamide groups. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

  • 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

These similar compounds highlight the versatility of the triazaspirodecadienyl scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHLXXJIHORLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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